molecular formula C11H14BrNO2 B1401646 N-(4-bromophenyl)-3-methoxy-N-methylpropanamide CAS No. 1008505-71-2

N-(4-bromophenyl)-3-methoxy-N-methylpropanamide

Cat. No.: B1401646
CAS No.: 1008505-71-2
M. Wt: 272.14 g/mol
InChI Key: IRSAMAFKZVMSFV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-methoxy-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group attached to a methoxy-methylpropanamide moiety

Mechanism of Action

The mechanism of action of this compound in biological systems is not known due to the lack of specific studies .

Future Directions

Future research on this compound could involve exploring its potential applications in various fields, such as medicine or materials science. This could involve studying its biological activity, its reactivity under different conditions, and its physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-methoxy-N-methylpropanamide typically involves the reaction of 4-bromoaniline with 3-methoxypropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-methoxy-N-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-methoxypropanamide
  • N-(4-bromophenyl)-3-methylpropanamide
  • N-(4-chlorophenyl)-3-methoxy-N-methylpropanamide

Uniqueness

N-(4-bromophenyl)-3-methoxy-N-methylpropanamide is unique due to the presence of both a bromophenyl group and a methoxy-methylpropanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-bromophenyl)-3-methoxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-13(11(14)7-8-15-2)10-5-3-9(12)4-6-10/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSAMAFKZVMSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Br)C(=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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